molecular formula C25H25ClN2O4 B4543099 N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-chlorobenzamide

N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-chlorobenzamide

Cat. No. B4543099
M. Wt: 452.9 g/mol
InChI Key: LFIWJPHZNNYIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-chlorobenzamide and related compounds often involves acylation reactions, as demonstrated in the preparation of related benzamide compounds. For instance, the synthesis of similar compounds has been achieved through the acylation reaction of aminophenol with benzoylchloride in solvents like THF, followed by characterization using NMR and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction and DFT calculations, providing insight into intermolecular interactions, bond lengths, bond angles, and dihedral angles. Such analyses reveal the influence of dimerization and crystal packing on molecular geometry, although these interactions have a minor effect on bond lengths and angles but are crucial for dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

The reactivity of this compound can be inferred from related studies, where benzamides undergo various chemical reactions, including acylation of amines to yield corresponding diamides and reactions with chlorides of N-substituted p-aminobenzoic acids leading to the formation of diamides (Agekyan & Mkryan, 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The analysis of related compounds’ crystal structures provides valuable insights into their solid-state properties and intermolecular interactions, which can influence their physical characteristics (Zhu & Qiu, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are essential for predicting the behavior of this compound in chemical reactions. Studies on related compounds highlight the role of functional groups and molecular structure in determining chemical reactivity and potential applications (Karabulut et al., 2014); (Agekyan & Mkryan, 2015).

properties

IUPAC Name

N-[4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O4/c1-3-4-14-32-19-9-7-8-17(15-19)24(29)27-18-12-13-22(23(16-18)31-2)28-25(30)20-10-5-6-11-21(20)26/h5-13,15-16H,3-4,14H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIWJPHZNNYIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.